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Cat. No.: B1316176 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoroindoline, systematically known as 4-fluoro-2,3-dihydro-1H-indole, is a fluorinated

heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a

synthetic intermediate, its indoline scaffold is a core component of numerous biologically active

molecules. The strategic incorporation of a fluorine atom at the 4-position of the benzene ring

can substantially modify the physicochemical properties of the parent molecule, including its

lipophilicity, metabolic stability, and binding affinity to biological targets.[1] This enhancement

makes 4-Fluoroindoline a valuable building block for developing novel therapeutics,

particularly in the areas of neurological disorders and oncology.[2]

It is crucial to distinguish 4-Fluoroindoline (C₈H₈FN) from its unsaturated analogue, 4-

Fluoroindole (C₈H₆FN). 4-Fluoroindoline features a saturated pyrrolidine ring fused to the

benzene ring, whereas 4-fluoroindole contains an aromatic pyrrole ring. This guide will focus

exclusively on the properties and structure of 4-Fluoroindoline.

Chemical Structure and Properties
The structure of 4-Fluoroindoline consists of a benzene ring fused to a five-membered

nitrogen-containing ring, with a fluorine atom substituted at the C4 position of the aromatic ring.

Table 1: Chemical Identifiers and Properties of 4-Fluoroindoline
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Property Value Reference(s)

IUPAC Name 4-fluoro-2,3-dihydro-1H-indole [3]

CAS Number 552866-98-5 [3]

Molecular Formula C₈H₈FN [3]

Molecular Weight 137.15 g/mol [3]

Canonical SMILES C1CNC2=C1C(=CC=C2)F [3]

InChI
InChI=1S/C8H8FN/c9-7-2-1-3-

8-6(7)4-5-10-8/h1-3,10H,4-5H2
[3]

InChIKey
CMQOXZRRFDMQKY-

UHFFFAOYSA-N
[3]

Topological Polar Surface Area 12 Å² [3]

Note: Experimental physical properties such as melting point and boiling point are not readily

available in published literature.

Experimental Protocols
Synthesis of 4-Fluoroindoline
A common and effective method for the synthesis of 4-Fluoroindoline is the catalytic

hydrogenation of its precursor, 4-Fluoroindole. This reaction selectively reduces the C2-C3

double bond of the pyrrole ring.[4] The following is a representative protocol based on

established methods for indole hydrogenation.

Protocol: Catalytic Hydrogenation of 4-Fluoroindole

Reaction Setup:

To a high-pressure reaction vessel, add 4-Fluoroindole (1.0 eq).

Add a suitable solvent, such as water or ethanol.[4]

Add a catalytic amount of 10% Platinum on carbon (Pt/C) (e.g., 5 mol%).
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To activate the catalyst and promote the reaction, add an acid such as p-toluenesulfonic

acid (1.0 eq).[4]

Hydrogenation:

Seal the reaction vessel securely.

Purge the vessel with hydrogen gas several times to remove air.

Pressurize the vessel with hydrogen gas to a pressure of 50-100 psi.

Stir the reaction mixture vigorously at room temperature.

Reaction Monitoring:

Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid

Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

Work-up and Isolation:

Once the reaction is complete, carefully vent the hydrogen gas.

Filter the reaction mixture through a pad of Celite® to remove the Pt/C catalyst. Wash the

filter cake with the reaction solvent.

Neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volumes).

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate

(Na₂SO₄).

Filter the drying agent and concentrate the solvent under reduced pressure using a rotary

evaporator to yield the crude product.

Purification:

Purify the crude 4-Fluoroindoline by flash column chromatography on silica gel, using a

gradient of ethyl acetate in hexanes as the eluent, to obtain the final product.
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Figure 1. Synthesis and Purification Workflow for 4-Fluoroindoline.
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Analytical Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for confirming the structure of 4-Fluoroindoline. The proton-

decoupled ¹³C NMR spectrum will show characteristic splitting patterns due to C-F coupling.

Representative Protocol for ¹H and ¹³C NMR Analysis:

Sample Preparation: Dissolve 5-10 mg of purified 4-Fluoroindoline in approximately 0.6 mL

of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Add a small amount of

tetramethylsilane (TMS) as an internal standard (0 ppm).

¹H NMR Acquisition:

Acquire a standard one-dimensional proton spectrum.

Expected Signals: Look for multiplets in the aromatic region (~6.5-7.0 ppm) corresponding

to the three protons on the fluorinated benzene ring. Expect two aliphatic signals, likely

triplets, corresponding to the methylene protons at the C2 and C3 positions of the indoline

ring (~3.0-3.6 ppm). A broad singlet for the N-H proton will also be present.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum.

Expected Signals: The spectrum will show 8 distinct carbon signals. The carbon directly

attached to the fluorine atom (C4) will appear as a doublet with a large one-bond coupling

constant (¹JCF ≈ 240-250 Hz). Carbons ortho and meta to the fluorine atom will also

exhibit smaller C-F couplings (²JCF and ³JCF). The two aliphatic carbons (C2 and C3) will

appear as singlets in the upfield region of the spectrum.[5]

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the

molecule, further confirming its identity.

Representative Protocol for Electrospray Ionization (ESI) MS Analysis:
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Sample Preparation: Prepare a dilute solution of 4-Fluoroindoline (approx. 10-100 µg/mL)

in a suitable solvent like methanol or acetonitrile.

Instrumentation: Infuse the sample solution into an ESI mass spectrometer.

Data Acquisition: Acquire the mass spectrum in positive ion mode.

Expected Fragmentation:

Molecular Ion Peak ([M+H]⁺): The primary peak observed should correspond to the

protonated molecule at m/z 138.07.

Major Fragments: Common fragmentation pathways for indolines include alpha-cleavage

(cleavage of the C-C bond adjacent to the nitrogen), which can lead to characteristic

fragment ions.[6]

High-Performance Liquid Chromatography (HPLC)
HPLC is used to assess the purity of the synthesized 4-Fluoroindoline. A reverse-phase

method is typically suitable for this compound.

Representative Protocol for Reverse-Phase HPLC Analysis:

Instrumentation: Use an HPLC system equipped with a C18 column (e.g., 4.6 x 150 mm, 5

µm particle size) and a UV detector.

Mobile Phase: A gradient elution using:

Solvent A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid.

Solvent B: Acetonitrile with 0.1% trifluoroacetic acid (TFA) or formic acid.

Method Parameters:

Flow Rate: 1.0 mL/min.

Injection Volume: 10 µL.
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Detection Wavelength: Scan across a range (e.g., 210-400 nm) and select an optimal

wavelength, likely around 254 nm.

Gradient: A typical gradient might run from 10% B to 90% B over 15-20 minutes.

Analysis: Dissolve a small amount of the sample in the mobile phase. Inject the sample and

analyze the resulting chromatogram for a single major peak, indicating the purity of the

compound.

Applications in Research and Development
4-Fluoroindoline is primarily utilized as a versatile intermediate in organic synthesis. Its

structural features are leveraged by medicinal chemists to create more complex molecules with

potential therapeutic value.

Pharmaceutical Development: The indoline core is a privileged scaffold found in many FDA-

approved drugs. The addition of fluorine can enhance a drug candidate's metabolic stability

by blocking sites of oxidation and can improve its ability to cross cell membranes due to

increased lipophilicity.[1] It serves as a key building block for synthesizing novel agents

targeting cancer and neurological diseases.[2]

Agrochemical Synthesis: Similar to pharmaceuticals, the introduction of fluorine can enhance

the efficacy and stability of pesticides and herbicides. 4-Fluoroindoline serves as a

precursor for developing next-generation crop protection agents.[1]

Biological Research: Researchers use 4-Fluoroindoline and its derivatives to probe

biological systems, study receptor-ligand interactions, and understand enzyme activity.[2]

Safety Information
4-Fluoroindoline should be handled with appropriate safety precautions in a laboratory setting.

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation),

H335 (May cause respiratory irritation).[3]

Precautionary Measures: Use personal protective equipment (PPE), including safety

goggles, gloves, and a lab coat. Handle the compound in a well-ventilated fume hood to
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avoid inhalation of dust or vapors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1316176?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

